molecular formula C10H12BrNOSi B13119589 5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-ol

5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-ol

Cat. No.: B13119589
M. Wt: 270.20 g/mol
InChI Key: SRPSKRQUJCSNOC-UHFFFAOYSA-N
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Description

5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-ol is a chemical compound with the molecular formula C10H12BrNOSi. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is notable for its bromine and trimethylsilyl ethynyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-ol typically involves the bromination of 2-((trimethylsilyl)ethynyl)pyridin-3-ol. The reaction is carried out under controlled conditions to ensure the selective introduction of the bromine atom at the desired position on the pyridine ring. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane or acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. Advanced techniques such as continuous flow chemistry may be employed to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-ol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while oxidation and reduction reactions can produce corresponding oxides and reduced derivatives .

Scientific Research Applications

5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-ol has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The bromine and trimethylsilyl ethynyl groups play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-2-((trimethylsilyl)ethynyl)pyridin-3-ol is unique due to its specific substitution pattern and the presence of both bromine and trimethylsilyl ethynyl groups. This combination imparts distinct chemical properties and reactivity, making it valuable for various synthetic and research applications .

Properties

IUPAC Name

5-bromo-2-(2-trimethylsilylethynyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNOSi/c1-14(2,3)5-4-9-10(13)6-8(11)7-12-9/h6-7,13H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPSKRQUJCSNOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=C(C=C(C=N1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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